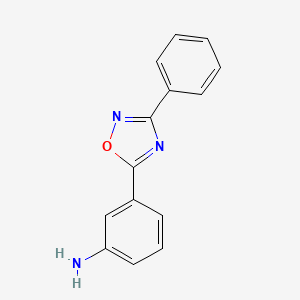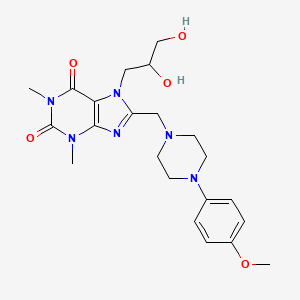
4-(2-methoxyphenyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-methoxyphenyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the triazole family and has been found to exhibit a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. It can be used to create a variety of heterocyclic compounds that are foundational in developing pharmaceuticals. The presence of the triazole-thiol group makes it a suitable candidate for constructing complex molecules through thiol-ene reactions, which are pivotal in synthesizing drugs with sulfur-containing heterocycles .
Medicinal Chemistry
In medicinal chemistry, this compound’s structural features make it a valuable scaffold for drug design. Its piperidine moiety is a common feature in molecules with central nervous system (CNS) activity, suggesting potential applications in developing treatments for neurological disorders. Additionally, the methoxyphenyl group could be involved in receptor binding, indicating possible uses in creating receptor agonists or antagonists .
Chemical Biology
The triazole core of the molecule is of particular interest in chemical biology. Triazoles are known to mimic the peptide bond, and thus, this compound could be used in peptidomimetics to modulate protein-protein interactions. This has implications for understanding disease mechanisms and developing therapeutic agents .
Pharmacology
Pharmacologically, the compound could be explored for its bioactivity profile. Given its structural similarity to known bioactive molecules, it may exhibit properties useful in modulating pharmacological targets. For instance, the piperidine ring is often seen in molecules with analgesic properties, which could be an avenue for pain management research .
Drug Discovery
In the realm of drug discovery, the compound’s unique structure provides a starting point for the development of novel therapeutic agents. Its ability to form stable heterocyclic systems could lead to the discovery of new drugs with improved efficacy and safety profiles. The triazole-thiol moiety, in particular, could be key in enhancing the pharmacokinetic properties of new drug candidates .
Material Science
Lastly, in material science, the compound could be investigated for its potential in creating new polymers or coatings. The triazole group can participate in click chemistry reactions, which are highly efficient and widely used in developing materials with specific properties, such as increased durability or chemical resistance .
Eigenschaften
IUPAC Name |
4-(2-methoxyphenyl)-3-piperidin-1-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-19-12-8-4-3-7-11(12)18-13(15-16-14(18)20)17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQGHHOLZRXRTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=S)NN=C2N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methoxyphenyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2890110.png)
![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine](/img/structure/B2890111.png)



![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2890119.png)
![5-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2890120.png)
![N-(3-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2890122.png)
![1-[(4-Chlorophenyl)methyl]-3-(2-hydroxy-4-methylsulfanylbutyl)urea](/img/structure/B2890124.png)
![2-(2-(1H-pyrrol-1-yl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2890125.png)



